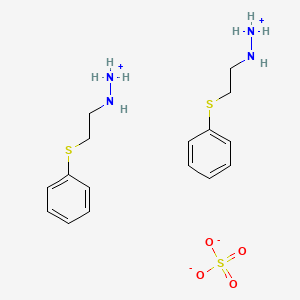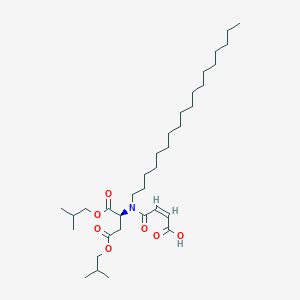
1,4-Diisobutyl hydrogen(Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a complex organic compound that belongs to the class of aspartate derivatives This compound is characterized by its unique molecular structure, which includes isobutyl groups, a carboxylatoacryloyl moiety, and an octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the development of new materials or as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate include other aspartate derivatives with varying side chains and functional groups. Examples include:
- N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
- 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-L-aspartate
Uniqueness
The uniqueness of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate lies in its specific combination of functional groups and molecular structure, which may confer unique properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
68906-34-3 |
|---|---|
Formule moléculaire |
C34H61NO7 |
Poids moléculaire |
595.8 g/mol |
Nom IUPAC |
(Z)-4-[[(2S)-1,4-bis(2-methylpropoxy)-1,4-dioxobutan-2-yl]-octadecylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C34H61NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35(31(36)22-23-32(37)38)30(34(40)42-27-29(4)5)25-33(39)41-26-28(2)3/h22-23,28-30H,6-21,24-27H2,1-5H3,(H,37,38)/b23-22-/t30-/m0/s1 |
Clé InChI |
ALFGMKAIOCZYRR-YXWORILISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)OCC(C)C)C(=O)OCC(C)C)C(=O)/C=C\C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)OCC(C)C)C(=O)OCC(C)C)C(=O)C=CC(=O)O |
Description physique |
Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




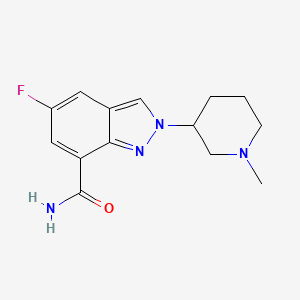
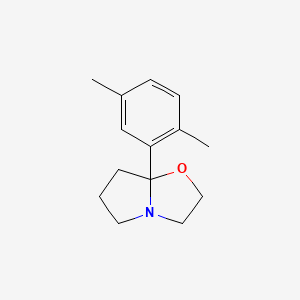
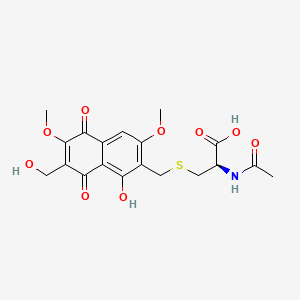
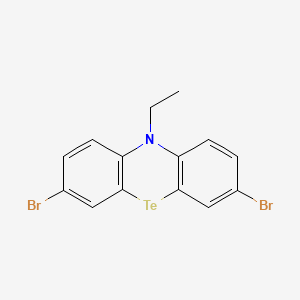
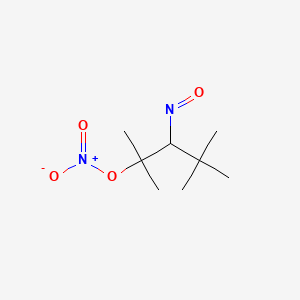
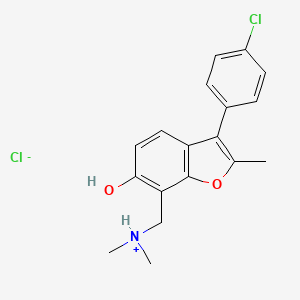
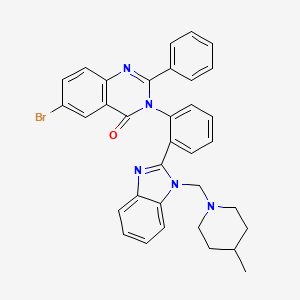
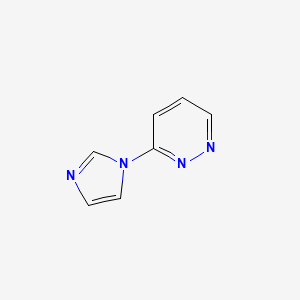
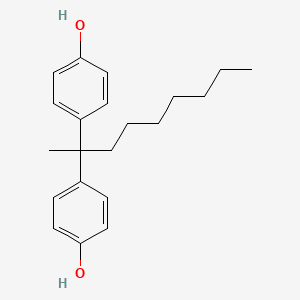
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)

